
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxyacrylates. This compound is characterized by the presence of a phenylmethyl group attached to a propenoate moiety, which is further substituted with a 2,4-dichlorophenoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 3-(2,4-dichlorophenoxy)-2-propenoic acid with phenylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-(2,4-dichlorophenoxy)-2-propenoic acid.
Reduction: 3-(2,4-dichlorophenoxy)-2-propenol.
Substitution: Various substituted phenoxyacrylates depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, its herbicidal activity is attributed to its ability to disrupt the growth and development of plants by mimicking natural plant hormones .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
3,4-Dichlorophenol: Another chlorinated phenol derivative with different applications.
Uniqueness
(E)-Phenylmethyl 3-(2,4-dichlorophenoxy)-2-propenoate is unique due to its specific ester linkage and the presence of both phenylmethyl and 2,4-dichlorophenoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
53548-44-0 |
|---|---|
Formule moléculaire |
C16H12Cl2O3 |
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
benzyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-6-7-15(14(18)10-13)20-9-8-16(19)21-11-12-4-2-1-3-5-12/h1-10H,11H2/b9-8+ |
Clé InChI |
ULXJIQSAJKFAGC-CMDGGOBGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)/C=C/OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C=COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


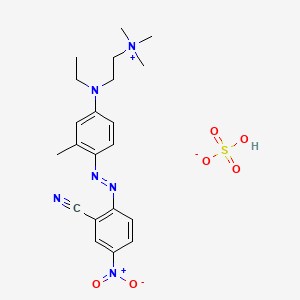

![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
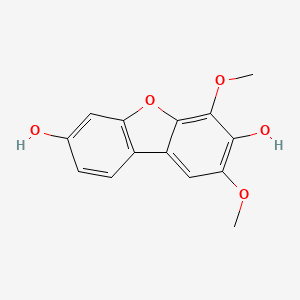


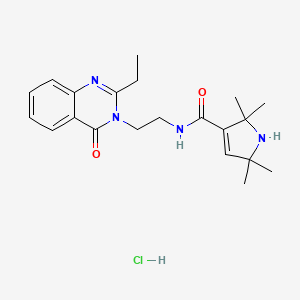
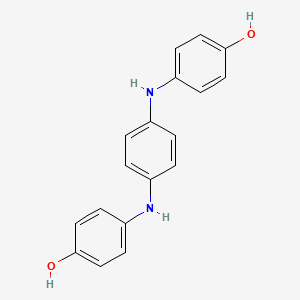
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
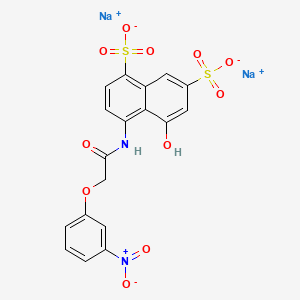
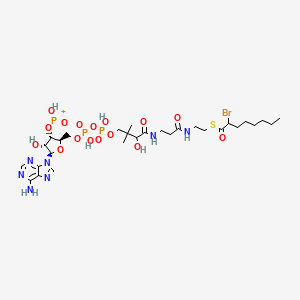
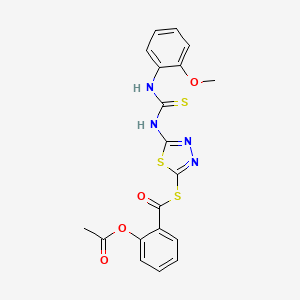
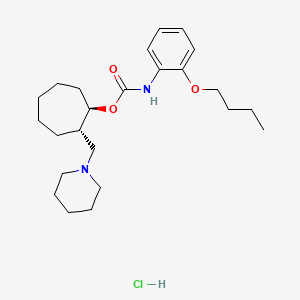
![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)
